6-Bromo-2-fluoro-3-propoxybenzaldehyde
Description
6-Bromo-2-fluoro-3-propoxybenzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 6-position, a fluorine atom at the 2-position, and a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the benzaldehyde core. This compound is primarily utilized in organic synthesis and pharmaceutical intermediate production. Its reactive aldehyde group and electron-withdrawing halogen substituents make it a versatile building block for cross-coupling reactions and heterocyclic compound synthesis .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQDUECYITYINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-propoxybenzaldehyde typically involves the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of a propoxy group. One common method includes:
Bromination: A benzaldehyde derivative is treated with bromine in the presence of a catalyst to introduce the bromine atom.
Fluorination: The brominated compound is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Propoxylation: Finally, the fluorinated compound undergoes a nucleophilic substitution reaction with propyl alcohol to introduce the propoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Bromo-2-fluoro-3-propoxybenzoic acid.
Reduction: 6-Bromo-2-fluoro-3-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-fluoro-3-propoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-propoxybenzaldehyde depends on its specific applicationThe bromine and fluorine atoms can participate in halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-bromo-2-fluoro-3-propoxybenzaldehyde with three analogous compounds:
Molecular weights marked with () are estimated based on substituent contributions.
Key Observations:
- Functional Groups: The aldehyde group in the target compound and its chloro analog (C₇H₃BrClFO) is highly reactive, favoring nucleophilic addition reactions. In contrast, the carboxylic acid (C₈H₆BrFO₃) and amide (C₈H₅BrFNO₂) derivatives exhibit lower reactivity due to electron-withdrawing effects .
Biological Activity
6-Bromo-2-fluoro-3-propoxybenzaldehyde is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article will explore the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrF O2 |
| Molecular Weight | 261.09 g/mol |
| IUPAC Name | 3-bromo-2-fluoro-6-propoxybenzaldehyde |
| InChI Key | RDGOQUSEAVTVIA-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C(=C(C=C1)Br)F)C=O |
Synthesis
The synthesis of this compound typically involves several steps:
- Fluorination : Introduction of the fluorine atom using Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Propoxylation : Etherification reaction with propyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
- Formylation : Application of the Vilsmeier-Haack reaction using DMF and POCl3 to introduce the aldehyde group.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly concerning its role as an enzyme inhibitor and its interaction with biological receptors.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors for specific enzymes. The mechanism typically involves the compound acting as an electrophile, which interacts with nucleophilic sites on enzymes, potentially leading to reduced enzyme activity.
Receptor Binding
The structural characteristics of this compound suggest that it may modulate receptor functions. Its ability to mimic biologically active molecules allows it to bind selectively to certain receptors, influencing various biological pathways.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A study evaluated a series of brominated benzaldehydes, including similar compounds, for their anticancer properties. The results indicated that these compounds could inhibit cell proliferation in cancer cell lines.
- Neuroprotective Effects : Another study explored the neuroprotective effects of fluorinated benzaldehydes, suggesting that modifications in their chemical structure could enhance their protective capabilities against neurodegenerative diseases .
- Anti-inflammatory Properties : Research has shown that certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which may be relevant for developing treatments for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
